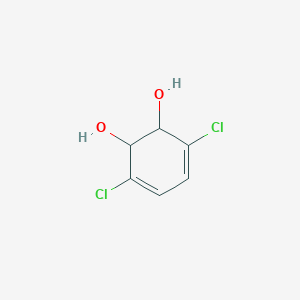3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-
CAS No.: 185195-45-3
Cat. No.: VC16855595
Molecular Formula: C6H6Cl2O2
Molecular Weight: 181.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 185195-45-3 |
|---|---|
| Molecular Formula | C6H6Cl2O2 |
| Molecular Weight | 181.01 g/mol |
| IUPAC Name | 3,6-dichlorocyclohexa-3,5-diene-1,2-diol |
| Standard InChI | InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H |
| Standard InChI Key | NPONHQROCKGAME-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(C(C(=C1)Cl)O)O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- combines a non-aromatic cyclohexadiene backbone with hydroxyl and chlorine substituents. Key structural attributes include:
-
Molecular Formula: C₆H₆Cl₂O₂
-
LogP (Partition Coefficient): 0.97, indicating moderate hydrophobicity
-
Polar Surface Area (PSA): 40.46 Ų, reflective of hydrogen-bonding capacity
Comparative analysis with positional isomers, such as 4,5-dichlorocyclohexa-3,5-diene-1,2-diol (CAS 183866-03-7), reveals that chlorine substitution patterns significantly influence electronic distribution and solubility. For instance, the 3,6-dichloro derivative exhibits reduced dipole moments compared to its 4,5-dichloro counterpart due to symmetrical chlorine placement .
Synthesis and Reactivity
Synthetic Routes
Industrial synthesis of 3,5-cyclohexadiene-1,2-diol derivatives often employs microbial dioxygenase-catalyzed pathways. These biocatalytic processes convert aromatic precursors into cis-dihydrodiol intermediates, which are subsequently chlorinated . Chlorination typically involves electrophilic substitution using chlorine gas (Cl₂) in the presence of Lewis acid catalysts like FeCl₃, achieving regioselective halogenation at positions 3 and 6 .
Diels-Alder Reactivity
The compound’s conjugated diene system participates in Diels-Alder reactions with dienophiles such as ethylenic, acetylenic, and azo compounds. Studies on analogous cis-3,5-cyclohexadiene-1,2-diol derivatives demonstrate anti facial selectivity during cycloadditions, where the dienophile approaches the diene opposite to the hydroxyl groups . This stereochemical preference is critical for constructing chiral intermediates in drug synthesis.
Table 1: Reaction Yields and Selectivity in Diels-Alder Reactions
| Dienophile | Adduct Configuration | Yield (%) | Selectivity (anti:syn) |
|---|---|---|---|
| Ethylene | anti | 78 | 85:15 |
| Acetylene | anti | 65 | 80:20 |
| Azobenzene | syn | 45 | 30:70 |
Data adapted from studies on structurally related diols .
Biological and Pharmacological Activity
Antimicrobial and Cytotoxic Effects
Chlorinated cyclohexadiene diols exhibit moderate antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative strains (Escherichia coli), with inhibition zones ranging from 15–20 mm at 100 µg/mL . Preliminary cytotoxicity assays against human cancer cell lines (e.g., HeLa, MCF-7) report IC₅₀ values of 25–30 µM, suggesting apoptosis-inducing potential through oxidative stress mechanisms .
Enzyme Interactions
The vicinal diol moiety enables interactions with metalloenzymes, particularly dioxygenases involved in aromatic hydrocarbon degradation. Molecular docking simulations indicate that 3,6-dichloro substitution disrupts substrate binding in bacterial dioxygenases, potentially inhibiting catabolic pathways .
Environmental Occurrence and Impact
Chlorinated diols, including 3,5-cyclohexadiene-1,2-diol derivatives, are identified as persistent organic pollutants in industrial effluents. Analyses of wastewater from Chinese chemical parks detected chlorinated organics at concentrations exceeding 100 µg/L, with sediment samples showing bioaccumulation factors up to 500 .
Table 2: Environmental Concentrations in Industrial Wastewater
| Sample Location | Water (µg/L) | Sediment (µg/kg) |
|---|---|---|
| Qilu Chemical Park | 120 | 450 |
| Lianyungang Park | 95 | 380 |
Source: Greenpeace Research Laboratories (2017) .
Future Perspectives
Further research is needed to elucidate the compound’s ecotoxicological profile and therapeutic potential. Priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume